3-phenyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide
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Description
3-phenyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C19H20N4O and its molecular weight is 320.396. The purity is usually 95%.
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Scientific Research Applications
Anticancer Potential
Pyrazole derivatives have been extensively explored for their potential as anticancer agents. One study highlighted the design, synthesis, and evaluation of novel pyrazole derivatives, demonstrating significant inhibitory activity against topoisomerase IIα, a well-known target in cancer therapy. These compounds, including closely related structures to 3-phenyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide, exhibited notable cytotoxicity against various cancer cell lines such as MCF-7, NCI-H460, and HeLa. The compound 5d, in particular, showed superior cytotoxicity with IC50 values ranging from 7.01 to 14.31 μM, indicating its potential as a potent anticancer agent. Molecular docking studies further supported these findings by revealing plausible binding modes of these compounds to the topoisomerase IIα protein, highlighting the scientific interest in pyrazole derivatives for cancer research (Alam et al., 2016).
Organic Light-Emitting Diodes (OLEDs)
Research into the application of pyrazole derivatives extends beyond biomedical sciences into materials science, particularly in the development of organic light-emitting diodes (OLEDs). One study focused on the utilization of 3-(1H-pyrazol-1-yl)pyridine derivatives as electron-transporting units to construct bipolar host materials for phosphorescent OLEDs. These materials demonstrated high triplet energy, making them suitable for blue, green, and white phosphorescent OLEDs. The study showed that varying the linking mode between the n-type 3-(1H-pyrazol-1-yl)pyridine and the p-type carbazole could significantly tune the optoelectronic parameters of the materials, leading to high-efficiency OLEDs with low-efficiency roll-off. Such research underscores the versatility of pyrazole derivatives in contributing to advances in optoelectronic devices (Li et al., 2016).
Properties
IUPAC Name |
3-phenyl-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c24-19(10-9-16-6-2-1-3-7-16)21-13-15-23-14-11-18(22-23)17-8-4-5-12-20-17/h1-8,11-12,14H,9-10,13,15H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMSPIPHGLXKSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCCN2C=CC(=N2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.